An In-depth Technical Guide to N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine: Synthesis, Properties, and Application in Peptide Chemistry
An In-depth Technical Guide to N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine: Synthesis, Properties, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine, a specialized amino acid derivative crucial for advanced peptide synthesis. We will delve into its chemical structure, synthesis, physicochemical properties, and its strategic application in constructing complex peptides, offering field-proven insights and detailed methodologies.
Introduction: Strategic Importance in Peptide Synthesis
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a strategically modified amino acid designed for use in solid-phase peptide synthesis (SPPS). Its structure incorporates two key protecting groups: the 3-nitro-2-pyridinesulfenyl (Npys) group on the α-amino group and a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain.[1] This orthogonal protection scheme is fundamental to the successful synthesis of complex peptides, preventing undesirable side reactions and ensuring the high purity and yield of the final product.[1]
The Npys group is a semi-acid-labile protecting group, stable to the basic conditions used for Fmoc group removal, but readily cleaved under mild acidic conditions or by specific neutral reagents.[2] This allows for selective deprotection without affecting the acid-labile t-butyl group on the tyrosine side chain or other acid-sensitive protecting groups on the peptide.[2] The t-butyl group, in turn, effectively masks the reactive hydroxyl functionality of the tyrosine side chain, preventing acylation or other modifications during peptide coupling steps.[3]
Chemical Structure and Physicochemical Properties
The unique structural features of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine dictate its chemical behavior and utility in peptide synthesis.
Chemical Structure:
Physicochemical Data Summary:
While exhaustive experimental data for this specific derivative is not widely published, the following table summarizes its core identifiers and key expected properties based on its constituent parts and related compounds.
| Property | Value | Reference |
| CAS Number | 76863-84-8 | |
| Molecular Formula | C₁₈H₂₁N₃O₅S | |
| Molecular Weight | 391.44 g/mol | |
| Appearance | Expected to be a solid | |
| Storage Temperature | -20°C | |
| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and THF | |
| Npys Group Lability | Mild acid (e.g., 0.1-0.2 N HCl in dioxane), triphenylphosphine | [2] |
| t-Butyl Group Lability | Strong acid (e.g., high concentration of TFA) | [4] |
Synthesis of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
The synthesis of the title compound involves a two-stage process: first, the preparation of the key intermediate, O-t-butyl-L-tyrosine, followed by the introduction of the Npys protecting group.
Stage 1: Synthesis of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)
The synthesis of H-Tyr(tBu)-OH can be achieved from L-tyrosine through a multi-step process involving protection of the amino and carboxyl groups, followed by tert-butylation of the phenolic hydroxyl group, and subsequent deprotection. A more direct and efficient method starts from the commercially available Fmoc-L-Tyr(tBu)-OH.[5]
Experimental Protocol: Deprotection of Fmoc-L-Tyr(tBu)-OH
-
Dissolution: Dissolve Fmoc-L-Tyr(tBu)-OH (1.0 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a solution of a strong base, such as piperidine (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the free amino acid.
-
Purification: The crude H-Tyr(tBu)-OH can be purified by recrystallization or column chromatography to yield a white solid.
Stage 2: N-Terminal Protection with the Npys Group
The Npys group is introduced by reacting the free amino group of H-Tyr(tBu)-OH with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[2]
Experimental Protocol: Synthesis of Npys-Tyr(tBu)-OH
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent, such as a mixture of aqueous dioxane or acetone/water.
-
Base Addition: Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.
-
Npys-Cl Addition: Add a solution of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of 3-4. Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is primarily used in SPPS strategies where an alternative N-terminal protecting group to Fmoc or Boc is required, for instance, in the synthesis of branched or cyclic peptides.
Experimental Workflow for SPPS using Npys-Tyr(tBu)-OH:
The general workflow involves the iterative cycle of N-terminal deprotection and coupling of the subsequent amino acid.
Caption: General SPPS workflow incorporating an Npys-protected amino acid.
Detailed Protocol for Npys-Group Removal in SPPS:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM for 30-60 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution. Two common methods are:
-
Deprotection Reaction: Add the deprotection solution to the swelled resin and agitate for 30-60 minutes. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, followed by DCM, to remove all traces of the cleavage reagent and by-products. The resin is now ready for the next coupling step.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expect characteristic signals for the aromatic protons of the 3-nitro-2-pyridyl group and the tyrosine ring, the protons of the t-butyl group (a singlet around 1.3 ppm), and the α- and β-protons of the tyrosine backbone.
-
¹³C NMR: Signals corresponding to the carbons of the two aromatic rings, the quaternary carbon and methyl carbons of the t-butyl group, and the carbonyl, α-, and β-carbons of the amino acid.
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the carbonyl group of the carboxylic acid (around 1710 cm⁻¹), N-H stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 392.44.
Safety and Handling
Hazard Identification and Precautions:
While a specific safety data sheet (SDS) for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is not widely available, based on related compounds such as 3-nitroaniline and other nitroaromatic compounds, the following precautions are advised:
-
Toxicity: The compound may be toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
-
Wash hands thoroughly after handling.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.
Conclusion
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a valuable reagent for specialized applications in peptide synthesis. Its orthogonal protecting group strategy allows for the synthesis of complex peptide architectures that would be challenging to achieve with standard Fmoc or Boc chemistries alone. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in research and drug development. The methodologies outlined in this guide provide a solid foundation for the use of this versatile amino acid derivative.
References
- Google Patents. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
-
Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. Available at: [Link]
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NextSDS. N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-BUTYL-L-TYROSINE. Available at: [Link]
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ResearchGate. Synthesis of L-Tyr(tBu)-OH. [Image]. Available at: [Link]
-
ResearchGate. Physicochemical properties of tyrosine derived fluorescent amino acids. Available at: [Link]
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Albericio, F., et al. (1990). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 36(5), 402-408. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 3-Nitro-L-tyrosine. Available at: [Link]
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Merck Millipore. Novabiochem®. Available at: [Link]
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Prediction of Protein Sites and Physicochemical Properties Related to Functional Specificity. (2021). International Journal of Molecular Sciences, 22(23), 13043. Available at: [Link]
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Erkoç, Ş., et al. (2010). Quantum chemical investigation of nitrotyrosine (3-nitro-L-tyrosine) and 8-nitroguanine. Amino Acids, 38(1), 319-327. Available at: [Link]
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Giraud, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3011-3023. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Fmoc-Tyr(tBu)-OH: Enhancing Peptide Synthesis Purity and Yield. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Tyrosine Derivatives in Pharmaceutical Research. Available at: [Link]
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Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Available at: [Link]
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